molecular formula C6H9N3S B12822405 2-(1-methyl-1H-imidazol-4-yl)ethanethioamide

2-(1-methyl-1H-imidazol-4-yl)ethanethioamide

Cat. No.: B12822405
M. Wt: 155.22 g/mol
InChI Key: IAPJRLQZKFTVEH-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-imidazol-4-yl)ethanethioamide is a sulfur-containing imidazole derivative characterized by a methyl-substituted imidazole core and an ethanethioamide side chain. The thioamide group (C=S) replaces the carbonyl group of a traditional amide, introducing distinct electronic and steric properties.

Properties

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

2-(1-methylimidazol-4-yl)ethanethioamide

InChI

InChI=1S/C6H9N3S/c1-9-3-5(8-4-9)2-6(7)10/h3-4H,2H2,1H3,(H2,7,10)

InChI Key

IAPJRLQZKFTVEH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)CC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-imidazol-4-yl)ethanethioamide typically involves the following steps:

Industrial Production Methods

Industrial production of 2-(1-methyl-1H-imidazol-4-yl)ethanethioamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-4-yl)ethanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: N-substituted imidazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thioamide group linked to an ethanamine chain , which is further connected to a 1-methyl-1H-imidazole ring . Imidazole derivatives are recognized for their significant biological activities, making them valuable in drug development.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit potent antimicrobial activities. 2-(1-methyl-1H-imidazol-4-yl)ethanethioamide has shown effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.

These properties suggest its potential as a lead compound in the development of new antibiotics.

Anticancer Activity

Studies have demonstrated that imidazole derivatives possess anticancer properties. The compound is being investigated for its ability to:

  • Induce apoptosis in cancer cells.
  • Inhibit tumor growth in various cancer models.

For instance, a study highlighted the synthesis of related compounds that showed cytotoxic effects against human cancer cell lines, indicating that 2-(1-methyl-1H-imidazol-4-yl)ethanethioamide could exhibit similar activities .

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis. Preliminary results suggest that it may inhibit key enzymes involved in mycobacterial metabolism, providing a potential pathway for developing new treatments for tuberculosis .

Research Findings and Case Studies

Study ReferenceFocusFindings
Antimicrobial and Anticancer ActivitiesDemonstrated significant inhibition of bacterial growth and cytotoxicity against cancer cell lines.
Anticancer EvaluationIdentified potential apoptotic effects in various human cancer cell lines.
Antitubercular ActivityShowed inhibitory action on Mycobacterium tuberculosis enzymes, suggesting therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-4-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thioamide group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their function . These interactions can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with 2-(1-methyl-1H-imidazol-4-yl)ethanethioamide and serve as benchmarks for comparison:

2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine Structure: Features an ethylamine (-CH₂CH₂NH₂) substituent at the imidazole 4-position. Key Difference: The absence of the thioamide group reduces sulfur-mediated interactions, likely altering receptor binding affinity and metabolic stability.

2-(Methylthio)-1H-imidazol-5(4H)-ones

  • Structure : Contains a methylthio (-SMe) group at the imidazole 2-position and a ketone at position 3.
  • Synthesis : Prepared via nucleophilic substitution of methylsulfanyl intermediates under microwave irradiation .
  • Key Difference : The methylthio group enhances lipophilicity but lacks the hydrogen-bonding capacity of the thioamide, limiting its utility in polar biological environments.

2-Amino-1-phenylethanol Structure: A phenylethanolamine derivative with a primary amine. Bioactivity: Functions as a noradrenaline analog, highlighting the importance of amine groups in neurotransmitter mimicry . Key Difference: The absence of the imidazole ring reduces aromatic interactions and alters pharmacokinetic profiles.

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Solubility (Predicted) Bioactivity Hypothesis Key Reference
2-(1-Methyl-1H-imidazol-4-yl)ethanethioamide Ethanethioamide (C=S) ~169.25* Moderate in DMSO Enzyme inhibition, metal chelation N/A (Inferred)
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine Ethanamine (NH₂) ~139.19 High in aqueous Histamine metabolism
2-(Methylthio)-1H-imidazol-5(4H)-ones Methylthio (SMe) ~168.22* Low in polar solvents Synthetic intermediate
2-Amino-1-phenylethanol Phenylethanolamine ~137.18 Moderate in DMSO Neurotransmitter analog

*Calculated based on structural formula.

Electronic and Reactivity Differences

  • Thioamide vs. Amine: The thioamide group (C=S) in the target compound is less basic than the amine group in 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine.
  • Sulfur Effects : The thioamide’s sulfur atom can participate in unique interactions, such as chelating metal ions (e.g., Zn²⁺ in enzyme active sites) or forming stronger hydrogen bonds compared to oxygen-based amides.

Biological Activity

2-(1-methyl-1H-imidazol-4-yl)ethanethioamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article reviews the current understanding of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-(1-methyl-1H-imidazol-4-yl)ethanethioamide is C6H10N2S. Its structure features an imidazole ring, which is known for its biological relevance, particularly in drug design.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylimidazole with ethanethioamide. The process can be optimized through various methods to improve yield and purity. Key synthetic pathways include:

  • Refluxing 1-methylimidazole with ethanethiol : This method yields the desired thioamide through nucleophilic substitution.
  • Use of coupling agents : Employing agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can enhance the reaction efficiency.

Antimicrobial Activity

Research has focused on evaluating the antimicrobial properties of 2-(1-methyl-1H-imidazol-4-yl)ethanethioamide against various pathogens. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, it was found that:

  • No significant antimicrobial activity was observed against common strains such as Staphylococcus aureus (both MSSA and MRSA), Escherichia coli, and Pseudomonas aeruginosa. These findings suggest that while the compound may possess some biological activity, it does not exhibit potent antimicrobial properties under standard testing conditions .

Antiparasitic Activity

The compound's potential as an antiparasitic agent has also been explored, particularly against Trypanosoma brucei, the causative agent of sleeping sickness. Preliminary studies indicate that derivatives of imidazole compounds can inhibit the growth of this parasite, suggesting a possible pathway for further investigation into 2-(1-methyl-1H-imidazol-4-yl)ethanethioamide's efficacy .

Case Studies

Several case studies have investigated the biological effects of related compounds with similar structures:

  • Study on Imidazole Derivatives : A range of imidazole derivatives were synthesized and tested for their ability to inhibit Trypanosoma brucei. The results indicated that modifications in the imidazole ring could significantly affect biological activity, which may provide insights into optimizing 2-(1-methyl-1H-imidazol-4-yl)ethanethioamide for enhanced efficacy .
  • Thiazole and Imidazole Combinations : Research combining thiazole and imidazole derivatives demonstrated increased activity against various pathogens, highlighting the importance of structural diversity in enhancing biological properties .

Data Summary Table

Compound NameActivity TypeObserved ActivityReference
2-(1-methyl-1H-imidazol-4-yl)ethanethioamideAntimicrobialNo significant activity
Imidazole DerivativesAntiparasiticInhibitory effects on T. brucei
Thiazole-Imidazole CombinationsAntimicrobialEnhanced activity observed

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